Chemical structure and properties of 3-Methyl-2-(pyridine-4-amido)benzoic acid
Chemical structure and properties of 3-Methyl-2-(pyridine-4-amido)benzoic acid
This in-depth technical guide details the chemical structure, synthesis, properties, and applications of 3-Methyl-2-(pyridine-4-amido)benzoic acid (CAS 68279-85-6).[1]
A Versatile Scaffold for Quinazolinone Synthesis and Supramolecular Engineering[1]
Part 1: Executive Summary & Structural Identity[1]
3-Methyl-2-(pyridine-4-amido)benzoic acid is a bifunctional organic building block belonging to the class of N-acyl anthranilic acids.[1] Characterized by a sterically congested amide bond flanked by a carboxylic acid and a methyl group, this molecule serves as a critical intermediate in the synthesis of biologically active quinazolinones and benzoxazinones . Furthermore, its dual functionality (pyridyl nitrogen and carboxylate oxygen) makes it a valued ligand in Crystal Engineering and Metal-Organic Framework (MOF) construction.[1]
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 3-Methyl-2-[(pyridine-4-carbonyl)amino]benzoic acid |
| Common Synonyms | 3-Methyl-2-(isonicotinamido)benzoic acid; N-Isonicotinoyl-3-methylanthranilic acid |
| CAS Registry Number | 68279-85-6 |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=NC=C2 |
| Core Scaffold | Anthranilic Acid (2-Aminobenzoic acid) derivative |
Part 2: Physicochemical Properties & Expert Insights[1]
Molecular Geometry and Sterics
The presence of the methyl group at the C3 position (ortho to the amide nitrogen) introduces significant steric strain.
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Conformational Lock: The C3-methyl group forces the amide bond out of planarity with the benzoic acid ring. This "pre-organization" is energetically favorable for cyclization reactions, lowering the activation energy required to form the benzoxazinone intermediate compared to non-methylated analogs.
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Solubility Implications: The molecule exhibits limited solubility in water due to strong intermolecular hydrogen bonding (Carboxyl-OH
Pyridyl-N) and - stacking.[1] It is soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions.[1]
Acid-Base Profile (Predicted)[1]
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pKa 1 (Carboxyl): ~3.8 – 4.2 (Acidic)[1]
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pKa 2 (Pyridine): ~5.2 – 5.5 (Basic/Protonatable)[1]
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Isoelectric Point: The molecule exists as a zwitterion in slightly acidic media (pH ~4.5), where the carboxylate is deprotonated (
) and the pyridine is protonated ( ).[1]
Part 3: Synthesis & Experimental Protocols
The synthesis follows a modified Schotten-Baumann protocol or an anhydrous acid chloride coupling.[1] The steric hindrance of the 3-methyl group requires aggressive activation of the electrophile.
Protocol: Anhydrous Acylation (High Yield Route)[1]
Reagents:
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Isonicotinoyl chloride hydrochloride[1]
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Pyridine (Solvent/Base) or Triethylamine in Dichloromethane (DCM)[1]
Step-by-Step Methodology:
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Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (10.0 mmol) in anhydrous Pyridine (20 mL).
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Expert Note: Pyridine acts as both solvent and acid scavenger. If using DCM, add 2.2 eq of Triethylamine.
-
-
Addition: Cool the solution to 0°C. Add isonicotinoyl chloride hydrochloride (11.0 mmol, 1.1 eq) portion-wise over 15 minutes.
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Why? Controlling the exotherm prevents the formation of di-acylated byproducts on the amide nitrogen.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
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Quench: Pour the reaction mixture into ice-cold water (100 mL).
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Isolation: Adjust pH to ~4.0 using 1N HCl. The product will precipitate as a white/off-white solid.[1]
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Critical Step: Do not acidify below pH 3, or the pyridine ring will protonate and the salt may solubilize.
-
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).[1]
Workflow Visualization (DOT)
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Part 4: Reactivity & Downstream Applications[1]
This molecule is rarely the end-product; it is a "privileged scaffold" for generating heterocyclic libraries.[1]
Cyclodehydration to Benzoxazinones
Heating the compound with acetic anhydride results in the formation of 2-(4-pyridyl)-8-methyl-4H-3,1-benzoxazin-4-one .[1] This is a key pharmacophore in kinase inhibitor research.
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Mechanism: The amide oxygen attacks the activated carboxylic acid (mixed anhydride), closing the ring.
-
Reagent: Acetic Anhydride (reflux, 2h).
Conversion to Quinazolinones
The benzoxazinone intermediate reacts with primary amines (R-NH₂) to form 2,3-disubstituted-4(3H)-quinazolinones , a class of drugs with anticancer and anti-inflammatory properties (e.g., Idelalisib analogs).[1]
Metal-Organic Frameworks (MOFs)
The molecule acts as a ditopic ligand .[1]
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Angle: The angle between the Pyridine-N and the Carboxyl-O is approximately 120° (V-shaped).[1]
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Topology: Used to construct porous coordination polymers where the pyridine binds to soft metals (Zn, Cd) and the carboxylate binds to hard clusters (Zr, lanthanides).
Reactivity Pathway Diagram (DOT)[1]
Figure 2: Divergent reactivity profile leading to heterocycles and materials.[1]
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled according to protocols for isonicotinic acid derivatives.
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GHS Classification:
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Handling: Use a fume hood to avoid inhalation of dust.[1] Wear nitrile gloves.
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Storage: Store at room temperature (15–25°C) in a desiccator. The amide bond is stable, but the carboxylic acid can react with atmospheric moisture over long periods.
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776198, 3-methyl-2-(pyridine-4-amido)benzoic acid.[1] Retrieved from [Link][1]
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Zhang, H., et al. (2020). Synthesis of 2-amino-5-chloro-3-methylbenzoic acid derivatives.[1][2] (Contextual reference for anthranilic acid acylation protocols). Patent CN111517975A. Retrieved via Google Patents.
